molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2

6-Bromothieno[2,3-d]pyrimidine

Cat. No. B1279958
CAS RN: 60703-80-2
M. Wt: 215.07 g/mol
InChI Key: CCQQNRDRMMVUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056911B1

Procedure details

A mixture of 2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine prepared in Step 2 above (200 mg, 0.4 mmol), diphenylamine (1.3 g, 0.77 mmol) and NaH (50 mg, 2.1 mmol) in dry THF (10 mL) is stirred at room temperature for 2 days, the excess NaH is decomposed with MeOH (1 mL), the solvent is evaporated, and the residue is chromatographed on silica gel to obtain 2,4-bis(pivaloylamino)-5-N,N-diphenylaminomethyl)-6-bromothieno[2,3-d]pyrimidine.
Name
2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[C:8]1[N:9]=[C:10](NC(=O)C(C)(C)C)[C:11]2[C:16](CBr)=[C:15]([Br:19])[S:14][C:12]=2[N:13]=1)(=O)C(C)(C)C.C1(NC2C=CC=CC=2)C=CC=CC=1.[H-].[Na+].CO>C1COCC1>[Br:19][C:15]1[S:14][C:12]2[N:13]=[CH:8][N:9]=[CH:10][C:11]=2[CH:16]=1 |f:2.3|

Inputs

Step One
Name
2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)NC=1N=C(C2=C(N1)SC(=C2CBr)Br)NC(C(C)(C)C)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC2=C(N=CN=C2)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.